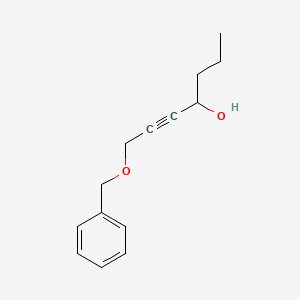
1-(Benzyloxy)hept-2-yn-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzyloxy)hept-2-yn-4-ol is an organic compound characterized by a benzyl ether group attached to a hept-2-yn-4-ol backbone This compound is notable for its unique structural features, which include a carbon-carbon triple bond (alkyne) and a hydroxyl group (alcohol)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)hept-2-yn-4-ol can be synthesized through several synthetic routes. One common method involves the alkylation of an acetylide ion with a benzyl halide, followed by the addition of a hydroxyl group. The reaction typically proceeds under basic conditions, using reagents such as sodium amide (NaNH₂) or lithium diisopropylamide (LDA) to generate the acetylide ion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as palladium or copper may be employed to facilitate the reactions .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Benzyloxy)hept-2-yn-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: The benzyl ether group can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions:
Oxidation: PCC, Jones reagent
Reduction: Pd/C, Lindlar’s catalyst
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu)
Major Products Formed:
Oxidation: Formation of a ketone or aldehyde
Reduction: Formation of an alkene or alkane
Substitution: Formation of substituted benzyl ethers
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 1-(Benzyloxy)hept-2-yn-4-ol involves its interaction with molecular targets through its functional groups. The alkyne group can participate in cycloaddition reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
1-Phenyl-2-butyn-1-ol: Similar structure with a phenyl group instead of a benzyl ether.
1-(4-Methylbenzyloxy)hept-2-yn-4-ol: Similar structure with a methyl-substituted benzyl ether.
Uniqueness: Its combination of functional groups allows for versatile chemical transformations and interactions with biological targets .
Propriétés
Numéro CAS |
130942-02-8 |
|---|---|
Formule moléculaire |
C14H18O2 |
Poids moléculaire |
218.29 g/mol |
Nom IUPAC |
1-phenylmethoxyhept-2-yn-4-ol |
InChI |
InChI=1S/C14H18O2/c1-2-7-14(15)10-6-11-16-12-13-8-4-3-5-9-13/h3-5,8-9,14-15H,2,7,11-12H2,1H3 |
Clé InChI |
AGHVCYVFRKPETR-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C#CCOCC1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,3'-Methylenebis[1-(trimethylsilyl)-1H-indole]](/img/structure/B14266022.png)
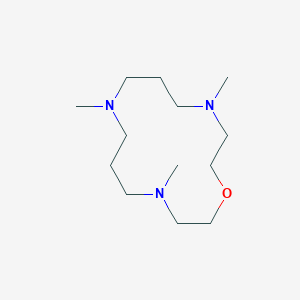
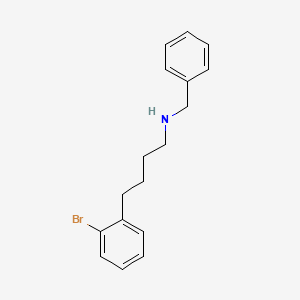
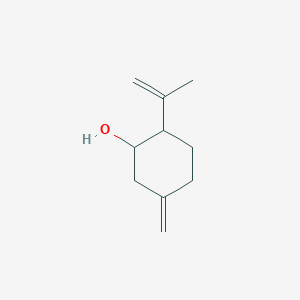
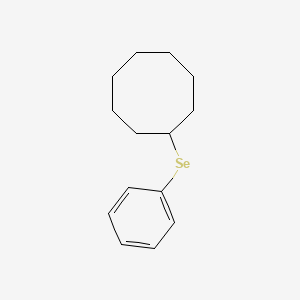
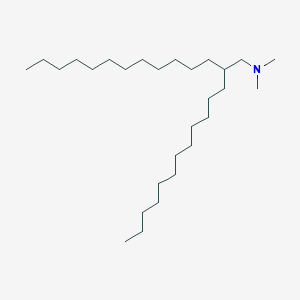
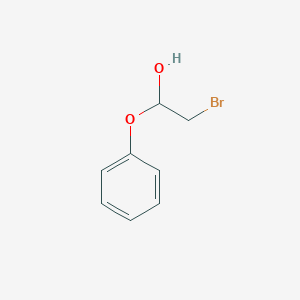
![Carbamic acid, [(1S)-1-[(methoxymethylamino)carbonyl]-2-methylpropyl]methyl-, 1,1-dimethylethyl ester](/img/structure/B14266047.png)
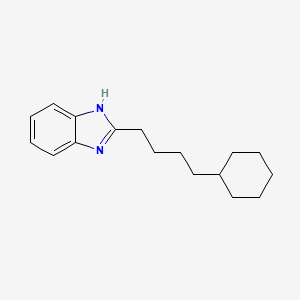
![2-[(2-Methoxyphenyl)methylidene]cyclopentan-1-one](/img/structure/B14266070.png)
![3-Methyl-1-propyl-2-oxa-6,10-dithiaspiro[4.5]decan-1-ol](/img/structure/B14266079.png)
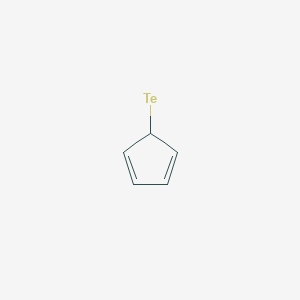
![1-Propanol, 3-[[(4-methoxyphenyl)diphenylmethyl]thio]-](/img/structure/B14266084.png)
![2,2'-[1,2-Phenylenebis(methylenesulfanediyl)]diacetic acid](/img/structure/B14266091.png)
